molecular formula C16H17FN2O B10839212 1-(2-(3-Fluorophenoxy)phenyl)piperazine

1-(2-(3-Fluorophenoxy)phenyl)piperazine

Cat. No.: B10839212
M. Wt: 272.32 g/mol
InChI Key: ZTEDPRVVBLHAKJ-UHFFFAOYSA-N
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Description

1-(2-(3-fluorophenoxy)phenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-fluorophenoxy)phenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts or the condensation of halogeno-benzenes with piperazine. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-fluorophenoxy)phenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-(3-fluorophenoxy)phenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(3-fluorophenoxy)phenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3-fluorophenoxy)phenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorophenoxy group may enhance its interactions with certain molecular targets, making it distinct from other piperazine derivatives .

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

1-[2-(3-fluorophenoxy)phenyl]piperazine

InChI

InChI=1S/C16H17FN2O/c17-13-4-3-5-14(12-13)20-16-7-2-1-6-15(16)19-10-8-18-9-11-19/h1-7,12,18H,8-11H2

InChI Key

ZTEDPRVVBLHAKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OC3=CC(=CC=C3)F

Origin of Product

United States

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